ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1,2,4-triazole with ethyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to the inhibition of enzymes or receptors involved in disease pathways. This interaction can result in the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
- Ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate
- Ethyl 2-(4-phenyl-1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate is unique due to the presence of the ethyl group at the 3-position of the triazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other triazole derivatives .
Properties
IUPAC Name |
ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-6-9-7(11-10-6)5-8(12)13-4-2/h3-5H2,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLLRJXYCKYPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269617 |
Source
|
Record name | Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100187-11-9 |
Source
|
Record name | Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100187-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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